2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and an oxadiazole ring
Properties
Molecular Formula |
C17H14ClN3O4 |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C17H14ClN3O4/c1-23-12-8-6-11(7-9-12)16-17(21-25-20-16)19-15(22)10-24-14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,21,22) |
InChI Key |
PIKFEOFIIAXSSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine: The 2-(2-chlorophenoxy)acetic acid is then coupled with 4-(4-methoxyphenyl)-1,2,5-oxadiazole-3-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the oxadiazole ring can be reduced to an amine.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenoxy)-N-[4-(4-formylphenyl)-1,2,5-oxadiazol-3-yl]acetamide.
Reduction: Formation of 2-(2-chlorophenoxy)-N-[4-(4-aminophenyl)-1,2,5-oxadiazol-3-yl]acetamide.
Substitution: Formation of 2-(2-aminophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(2-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]acetamide
Uniqueness
2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
Biological Activity
The compound 2-(2-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on its biological activity, emphasizing its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Properties
1,3,4-Oxadiazole derivatives, including the target compound, have been extensively studied for their anticancer potential. The oxadiazole moiety is known for its ability to inhibit various cancer-related enzymes and pathways. Research indicates that these compounds can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in nucleotide synthesis and histone modification.
- Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It promotes programmed cell death in tumor cells through various signaling pathways .
Structure-Activity Relationship (SAR)
The efficacy of oxadiazole derivatives is often linked to their structural components. Key findings from SAR studies include:
- The presence of electron-withdrawing groups (like Cl) enhances biological activity.
- Substituents on the phenyl rings significantly affect potency and selectivity against different cancer types.
Table 1 summarizes the SAR findings related to similar oxadiazole compounds:
| Compound | Key Substituents | Activity Type | IC50 (µM) |
|---|---|---|---|
| AMK-OX-1 | 4-Chlorophenoxy | Antitumor | 5.0 |
| AMK-OX-6 | 4-Methoxyphenyl | Antitumor | 3.2 |
| AMK-OX-10 | 4-Aminophenyl | Antitumor | 4.7 |
Study 1: Antitumor Activity
A study conducted on a series of oxadiazole derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 6.0 µM and 8.5 µM respectively .
Study 2: Mechanism Elucidation
In another investigation focusing on the mechanism of action, researchers utilized molecular docking studies to reveal that the compound binds effectively to the active sites of thymidylate synthase and HDAC. This binding leads to a decrease in enzyme activity and subsequent inhibition of tumor growth in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
